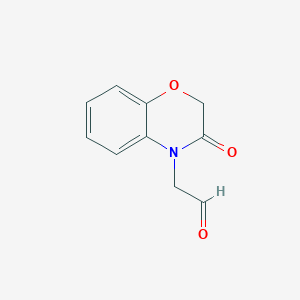

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde

Descripción general

Descripción

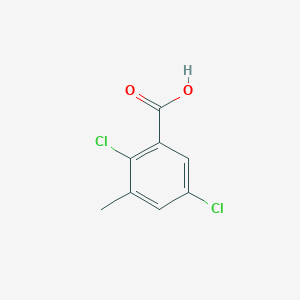

“2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde” is a chemical compound with the molecular formula C10H9NO3 . It is a white solid product .

Synthesis Analysis

The synthesis of this compound involves a regioselective one-pot process. A base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The use of a base such as DBU is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

This compound is a white solid product . It has a molecular weight of 191.19 . The InChI code for this compound is 1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 .Aplicaciones Científicas De Investigación

Potassium Channel Activation

This compound has been identified as a potassium channel activator . Potassium channels play a crucial role in various physiological processes, including the regulation of blood pressure. The derivatives of this compound have shown potential as antihypertensive agents , with some being as potent or even more potent than the standard drug cromakalim .

Anti-inflammatory Activity

The compound’s derivatives have been tested for their COX-1 and COX-2 inhibitory activities, which are indicative of anti-inflammatory properties. Some derivatives exhibited around 40% inhibition of COX-1 , compared to the inhibition of COX-2, suggesting their potential as anti-inflammatory agents .

Antimicrobial Properties

Research indicates that derivatives of this compound have a broad spectrum of biological activities, including antifungal and antibacterial properties. This makes them candidates for the development of new antimicrobial agents .

Anti-HIV Activity

Some derivatives have also been explored for their potential to inhibit HIV, offering a new avenue for anti-HIV drug development .

Anticancer Applications

The compound’s derivatives have shown promise in anticancer research, with activities that could be harnessed for developing novel anticancer therapies .

Anticonvulsant Effects

Due to their influence on potassium channels and other cellular mechanisms, certain derivatives may possess anticonvulsant properties, which could be beneficial in treating seizure disorders .

COX Enzyme Inhibition

In vitro studies have demonstrated that some derivatives can effectively inhibit COX enzymes, which are involved in the inflammatory response. This suggests their use in the treatment of conditions associated with inflammation .

Cardiovascular Therapeutics

Given their role as potassium channel activators, these compounds may have therapeutic value in various cardiovascular conditions, such as ischemia and arrhythmias, by contributing to the regulation of cardiac electrical activity .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVJUTYTFJOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)

![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)

![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)